molecular formula C26H31F3N2O B10881940 (4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone

(4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone

Cat. No.: B10881940
M. Wt: 444.5 g/mol
InChI Key: JQUDXHRYILULGK-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE is a complex organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a trifluoromethyl group attached to the benzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE typically involves multiple steps. One common method starts with the reaction of 4-benzylpiperidine with 2-(trifluoromethyl)benzyl chloride under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the methanone group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: This compound is similar in structure but lacks the trifluoromethyl group.

    2-Benzylpiperidine: Another similar compound with a different substitution pattern on the piperidine ring.

    Benzylpiperazine: A related compound with a different ring structure.

Uniqueness

(4-BENZYLPIPERIDINO){1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDYL}METHANONE is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these properties are desired.

Properties

Molecular Formula

C26H31F3N2O

Molecular Weight

444.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C26H31F3N2O/c27-26(28,29)24-11-5-4-9-22(24)18-30-14-6-10-23(19-30)25(32)31-15-12-21(13-16-31)17-20-7-2-1-3-8-20/h1-5,7-9,11,21,23H,6,10,12-19H2

InChI Key

JQUDXHRYILULGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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